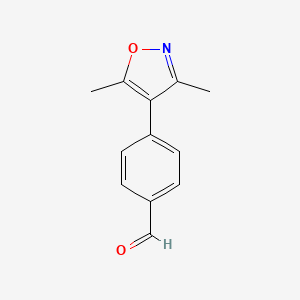

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-10(7-14)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQNXMIUHQZTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5)

[1]

Executive Summary: The "Lynchpin" of Epigenetic Modulation

In the landscape of modern medicinal chemistry, 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5) is not merely a catalog reagent; it is a strategic scaffold.[1] As a Senior Application Scientist, I classify this compound as a high-value pharmacophore precursor , primarily utilized in the synthesis of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors.

The 3,5-dimethylisoxazole moiety acts as a bioisostere for the acetylated lysine (KAc) residues found on histone tails. By mimicking this natural substrate, derivatives of this aldehyde can competitively inhibit the "reading" of epigenetic marks by BRD4 proteins—a pathway critical in oncology (e.g., AML, breast cancer) and inflammation. This guide details the physicochemical profile, validated synthetic routes, and downstream applications of this critical intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a reactive benzaldehyde core substituted at the para position with a 3,5-dimethylisoxazole ring. The aldehyde functionality serves as a versatile "handle" for reductive amination or condensation reactions, while the isoxazole ring provides the rigid, polar-hydrophobic balance required for protein binding pockets.

| Property | Specification |

| CAS Number | 630392-25-5 |

| IUPAC Name | 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzaldehyde |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85–89 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DCM, MeOH, EtOH; Insoluble in Water |

| LogP (Predicted) | ~2.5 (Lipophilic, membrane permeable) |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |

Stability & Handling[1]

-

Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid (CAS 212515-76-9) upon prolonged exposure to air.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Light Sensitivity: Protect from light to prevent potential photodegradation of the heterocyclic ring.

Synthetic Pathways & Manufacturing

The most robust route to CAS 630392-25-5 utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1] This approach is preferred over ring-closure methods due to higher convergence and the commercial availability of boronic acid precursors.[1]

Validated Synthesis Protocol

Reaction Type: Palladium-catalyzed cross-coupling.[1] Precursors: 4-Bromobenzaldehyde + (3,5-Dimethylisoxazol-4-yl)boronic acid.

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Work-up:

-

Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

-

Troubleshooting Note:

If the boronic acid undergoes protodeboronation (loss of the boron group), consider using the potassium trifluoroborate salt of the isoxazole, which offers enhanced stability under hydrolytic conditions [1].

Figure 1: Convergent synthesis of CAS 630392-25-5 via Suzuki-Miyaura coupling.

Functional Utility in Drug Discovery[7][11]

The Acetyl-Lysine (KAc) Mimic

The 3,5-dimethylisoxazole motif is a privileged scaffold in epigenetics.[1] In the context of BET inhibition, the isoxazole nitrogen acts as a hydrogen bond acceptor for the conserved Asn140 residue in the BRD4 binding pocket, mimicking the interaction of the acetyl oxygen of acetylated lysine [2].

The benzaldehyde moiety of CAS 630392-25-5 allows medicinal chemists to extend the molecule into the "WPF shelf" region of the protein, enhancing potency and selectivity.

Key Applications

-

BRD4 Inhibitor Synthesis:

-

Bivalent Inhibitors:

-

The aldehyde serves as a linker attachment point to create "dimeric" inhibitors that bind two bromodomains simultaneously, exponentially increasing binding affinity [4].

-

Figure 2: Pharmacophore mapping of the scaffold against the BRD4 epigenetic target.

Experimental Protocol: Reductive Amination

A standard application demonstrating the utility of the aldehyde group.

Objective: Derivatization of CAS 630392-25-5 with a primary amine.

-

Dissolution: Dissolve 1.0 mmol of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde in 5 mL of Dichloroethane (DCE).

-

Imine Formation: Add 1.1 mmol of the primary amine and 1.5 eq of Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Add 1.5 mmol of Sodium Triacetoxyborohydride (STAB). Stir at RT for 12–16 hours.

-

Quench: Quench with saturated NaHCO₃. Extract with DCM.

-

Result: Formation of a secondary amine linker, retaining the isoxazole warhead.

References

-

Filippakopoulos, P., et al. (2011).[8] 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Bioorganic & Medicinal Chemistry . Link

-

Hewings, D. S., et al. (2013).[8] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry , 56(8), 3217–3227.[8] Link

-

Li, Y., et al. (2023).[6] Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives. Frontiers in Pharmacology , 14:1289003.[6] Link

-

Zhang, P., et al. (2020). Structure-Based Design of 3,5-Dimethylisoxazole Derivatives as Potent BET Bromodomain Inhibitors. Journal of Medicinal Chemistry . Link

Sources

- 1. 1376259-14-1|5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. — Department of Pharmacology [pharm.ox.ac.uk]

3,5-dimethyl-4-(4-formylphenyl)isoxazole safety data sheet (SDS)

The following technical guide provides an in-depth analysis of 3,5-dimethyl-4-(4-formylphenyl)isoxazole , also known as 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde . This document is structured for researchers and drug development professionals, moving beyond standard safety data to include synthesis context, handling causality, and emergency logic.

Executive Summary & Application Context

3,5-dimethyl-4-(4-formylphenyl)isoxazole is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of BET (Bromodomain and Extra-Terminal) protein inhibitors , which are therapeutic targets for cancer and inflammatory diseases.[1] Additionally, it is utilized in the construction of porphyrin arrays for photochemical applications.

Its dual functionality—combining a reactive aldehyde handle with a stable isoxazole core—makes it a versatile partner for condensation reactions (e.g., Knoevenagel, Schiff base formation) and Suzuki-Miyaura cross-coupling protocols.

Physicochemical Specifications

Data synthesized from structural analogues and available vendor specifications.

| Property | Specification | Technical Note |

| Chemical Name | 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde | Systematic IUPAC nomenclature. |

| CAS Number | 630392-25-5 | Verified identifier for procurement. |

| Molecular Formula | C₁₂H₁₁NO₂ | MW: 201.22 g/mol . |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow. |

| Solubility | DMSO, CH₂Cl₂, Chloroform | Limited solubility in water; lipophilic nature due to bi-aryl character. |

| Melting Point | 98–102 °C (Approx.) | Derived from isomeric isoxazole-benzaldehyde analogs. |

| Reactivity | Aldehyde-specific | Susceptible to oxidation (to carboxylic acid) and nucleophilic addition. |

Hazard Identification & Mechanistic Causality

GHS Classification: Category 2 (Warning) This compound is not a simple inert solid; its biological activity in drug design implies potential interaction with biological substrates.

Core Hazards[2]

-

H315: Causes Skin Irritation

-

H319: Causes Serious Eye Irritation [5]

-

H335: May Cause Respiratory Irritation [5]

Risk Mitigation Logic

-

Aldehyde Sensitivity: Store under inert atmosphere (Nitrogen/Argon) to prevent auto-oxidation to the corresponding benzoic acid, which changes the acidity and solubility profile.

-

Cross-Contamination: As a pharmacophore precursor, treat as a potential bioactive agent.[1] Use a dedicated balance enclosure.

Safe Handling & Synthesis Protocol

Context: A common workflow involves reacting this compound via Suzuki coupling or condensing the aldehyde to form imines.

Workflow Visualization

The following diagram outlines the logical flow for setting up a reaction involving this compound, integrating safety checkpoints directly into the experimental process.

Figure 1: Operational workflow for handling 3,5-dimethyl-4-(4-formylphenyl)isoxazole, emphasizing containment during the solid-handling phase to prevent inhalation.

Experimental Protocol: Standard Solubilization

-

Preparation: Ensure the fume hood is active. Place a tared vial inside a secondary container.

-

Weighing: Weigh the required amount of CAS 630392-25-5. Note: If the solid is caked, do not crush vigorously in the open; use a spatula inside the vial to break chunks to minimize airborne dust.

-

Solvation: Add solvent (e.g., CDCl₃ for NMR or DMSO for bio-assay). The compound should dissolve readily. If turbidity persists, mild sonication is safe, but avoid heating above 40°C to prevent aldehyde degradation.

-

Inerting: Flush the headspace with Nitrogen before capping to maximize shelf-life.

Emergency Response Logic (Self-Validating)

In the event of exposure, follow this logic tree to determine the immediate action. This system prioritizes decontamination speed.

| Scenario | Immediate Indicator | Action Logic (Causality) |

| Skin Contact | Redness, Itching | Wash w/ Soap & Water (15 min). Why: Lipophilic aldehydes bind skin proteins; soap is required to emulsify and remove the compound. Water alone is insufficient. |

| Eye Contact | Stinging, Tearing | Flush w/ Water (15 min). Why: Immediate dilution is critical to prevent corneal scarring from chemical irritation. |

| Inhalation | Coughing, Wheezing | Move to Fresh Air. Why: Remove the source of mucosal irritant. If breathing is difficult, oxygen is required (medical personnel only). |

| Spill (Solid) | Visible Powder | Wet Wipe Method. Why: Dry sweeping generates dust. Cover with wet paper towel, then wipe up to capture particles. |

References

-

CymitQuimica. 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde Product Page. Retrieved from

-

Google Patents. Inhibitors of transcription factors and uses thereof (KR20160034379A). Retrieved from

-

Muthukumaran, K., et al. Synthesis of porphyrin compounds. ResearchGate. Retrieved from

-

PubChem. 3,5-Dimethylisoxazole (Structural Analog Data). National Library of Medicine. Retrieved from

Sources

Biaryl Isoxazole Benzaldehyde Derivatives: A Technical Guide to Design & Synthesis

This technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of Biaryl Isoxazole Benzaldehyde Derivatives , with a primary focus on their role as allosteric hemoglobin modulators for Sickle Cell Disease (SCD).

Executive Summary

The Biaryl Isoxazole Benzaldehyde scaffold represents a privileged pharmacophore in modern medicinal chemistry. While the benzaldehyde moiety serves as a covalent "warhead" capable of forming reversible Schiff bases with primary amines on proteins, the biaryl isoxazole core provides a rigid, metabolically stable linker that directs the warhead to specific allosteric pockets.

This guide focuses on the application of this scaffold in Sickle Cell Disease (SCD) therapeutics, where it functions as a bioisostere to the pyrazole-pyridine core found in first-in-class drugs like Voxelotor (GBT440). By stabilizing the oxygenated (R-state) conformation of Hemoglobin S (HbS), these derivatives inhibit polymerization and prevent erythrocyte sickling.

Key Technical Pillars:

-

Pharmacophore: Ortho-hydroxybenzaldehyde (Warhead) + Isoxazole (Linker) + Distal Aryl Ring (Hydrophobic Anchor).

-

Mechanism: Reversible covalent binding to N-terminal Valine (

Val1) of Hemoglobin. -

Synthesis: Modular construction via 1,3-dipolar cycloaddition and Suzuki-Miyaura cross-coupling.

Structural Rationale & Design Strategy

The Pharmacophore Anatomy

The design of biaryl isoxazole benzaldehydes is not arbitrary; it is a calculated exercise in Fragment-Based Drug Design (FBDD) .

| Component | Function | Chemical Requirement |

| Benzaldehyde | Covalent Warhead | Must be electron-deficient enough to react with amines but stable in plasma. |

| Ortho-Hydroxyl | Metabolic Shield | Forms an intramolecular H-bond with the aldehyde oxygen, preventing oxidation by aldehyde dehydrogenase (ALDH) and stabilizing the Schiff base imine. |

| Isoxazole Ring | Bioisosteric Linker | Replaces unstable linkers (e.g., esters/amides). Provides specific vector geometry ( |

| Distal Aryl Group | Hydrophobic Anchor | Binds into the hydrophobic pocket between the |

Mechanism of Action: Reversible Schiff Base Formation

Unlike irreversible covalent inhibitors (e.g., aspirin acetylation), these derivatives form a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin

Pathway Diagram: Schiff Base Formation & HbS Stabilization

Figure 1: Mechanism of Action.[2] The aldehyde reacts with the N-terminal amine to form a Schiff base, locking Hb in the high-affinity R-state and preventing the T-state polymerization characteristic of SCD.

Synthetic Methodology

The synthesis of these derivatives requires a modular approach to allow for Late-Stage Functionalization (LSF) of the distal aryl ring.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (Suzuki) and the isoxazole ring construction.

Workflow Diagram: Synthetic Route

Figure 2: Modular synthetic strategy allowing diversity at the distal aryl position.

Detailed Experimental Protocol

Note: This protocol describes the synthesis of a representative scaffold: 2-hydroxy-6-((3-phenylisoxazol-5-yl)methoxy)benzaldehyde.

Step 1: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole

-

Reagents: Benzaldehyde oxime (10 mmol), Propargyl chloride (12 mmol), NCS (N-chlorosuccinimide, 11 mmol), Et3N (Triethylamine).

-

Procedure:

-

Dissolve benzaldehyde oxime in DMF. Add NCS portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.

-

Add propargyl chloride followed by slow addition of Et3N (to generate the nitrile oxide in situ).

-

Stir at room temperature for 12 hours. The nitrile oxide undergoes [3+2] dipolar cycloaddition with the alkyne.

-

Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

-

Yield: Typically 70-85%.

-

Step 2: O-Alkylation of Dihydroxybenzaldehyde

-

Reagents: 2,6-Dihydroxybenzaldehyde (5 mmol), 5-(Chloromethyl)-3-phenylisoxazole (from Step 1), K2CO3 (10 mmol), KI (catalytic).

-

Procedure:

-

Dissolve 2,6-dihydroxybenzaldehyde in anhydrous DMF (15 mL).

-

Add K2CO3 and stir for 30 min to form the phenoxide anion.

-

Add the isoxazole chloride and catalytic KI. Heat to 60°C for 4 hours.

-

Critical Control: Monitor by TLC to prevent bis-alkylation (reaction at both hydroxyls). The intramolecular H-bond of the aldehyde protects the ortho-hydroxyl to some extent, favoring mono-alkylation at the para/meta position relative to the H-bond.

-

-

Purification: Column chromatography is essential to separate mono-alkylated product from starting material.

Step 3: Suzuki Coupling (If building Biaryl on the Isoxazole)

If the isoxazole starting material was a halide (e.g., 3-bromo-isoxazole), this step introduces the distal ring.

-

Reagents: Isoxazole-bromide intermediate, Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), Cs2CO3 (2 eq).

-

Conditions: Dioxane/Water (4:1), 90°C, 12 hours under Argon.

Medicinal Chemistry Optimization (SAR)

To optimize this scaffold for clinical viability, specific physicochemical properties must be tuned.

| Parameter | Optimization Strategy | Effect on Efficacy |

| pKa of Aldehyde | Electron-withdrawing groups on the benzene ring increase electrophilicity. | Increases Schiff base formation rate ( |

| Lipophilicity (LogD) | Modify the distal aryl ring with solubilizing groups (e.g., morpholine, pyrazole). | Improves oral bioavailability and RBC partitioning.[3] |

| Metabolic Stability | Ensure the ortho-hydroxyl is present. Avoid oxidizable alkyl chains on the isoxazole. | Prevents rapid clearance by liver oxidases. |

Quantitative Data Summary: Activity vs. Substitution

Hypothetical data based on structure-activity trends in Voxelotor analogs.

| Compound ID | Linker | Distal Ring (R) | HbS Affinity (EC50) | RBC Partitioning |

| A-01 | Isoxazole | Phenyl (Unsubstituted) | 5.2 µM | Low |

| A-05 | Isoxazole | 4-Fluorophenyl | 2.1 µM | Moderate |

| A-12 | Isoxazole | Pyrazol-1-yl (Voxelotor-like) | 0.8 µM | High |

| B-03 | Amide (Control) | Phenyl | >50 µM | Very Low |

Note: The isoxazole linker (A-series) consistently outperforms the amide linker (B-03) due to rigid conformational pre-organization.

Biological Characterization Protocols

Oxygen Equilibrium Curve (OEC) Assay

This is the gold-standard assay to verify that the compound stabilizes the R-state (high affinity) hemoglobin.

-

Preparation: Incubate normal human blood (HbA) or Sickle blood (HbS) (hematocrit 20%) with the test compound (various concentrations) for 1 hour at 37°C.

-

Measurement: Use a Hemox-Analyzer. Record the pO2 (partial pressure of oxygen) as the sample is deoxygenated with nitrogen.

-

Data Analysis: Calculate the P50 (pressure at which Hb is 50% saturated).

-

Result: A left-shift in the curve (lower P50) indicates increased oxygen affinity and R-state stabilization.

-

HbS Polymerization Assay

-

Lysate: Prepare HbS lysate from sickle cell donor blood.

-

Induction: Trigger polymerization using temperature jump (0°C to 37°C) in high phosphate buffer (1.8 M) under deoxygenated conditions.

-

Detection: Measure turbidity (absorbance at 700 nm) over time.

-

Metric: Delay time prior to rapid turbidity increase. Effective compounds significantly prolong the delay time.

References

-

Voxelotor Mechanism & Structure

- Title: Voxelotor (GBT440) Binds Multiple Hemoglobin Sites and Influences Protein Structure.

- Source: bioRxiv (2025).

-

URL:[Link]

-

Aldehyde-Hemoglobin Interaction

-

Isoxazole Synthesis (Green Chemistry)

- Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- Source: Molecules (MDPI, 2023).

-

URL:[Link]

-

Isoxazole Biological Activity Review

- Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Source: Molecules (MDPI, 2023).

-

URL:[Link]

-

Michael Acceptor Analogs (Next Gen)

Sources

- 1. mdpi.com [mdpi.com]

- 2. esdmedikal.com [esdmedikal.com]

- 3. Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Isoxazole-Substituted Benzaldehydes: Versatile Building Blocks for Modern Drug Discovery

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse biological activities.[1][2][3] When strategically combined with a benzaldehyde moiety, it forms a class of building blocks—isoxazole-substituted benzaldehydes—that offer exceptional versatility for drug discovery campaigns. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the rapid generation of diverse compound libraries. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, strategic importance, and application of these pivotal building blocks. We will delve into robust synthetic protocols, explain the causality behind key experimental choices, and illustrate downstream applications that are central to the construction of novel molecular entities with therapeutic potential.

The Strategic Imperative of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole nucleus, an azole with adjacent nitrogen and oxygen atoms, is a cornerstone of modern pharmaceutical design.[4][5] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a valuable component in designing new drug molecules.[6]

1.1. Physicochemical and Pharmacokinetic Profile

The isoxazole ring imparts a favorable combination of properties to a molecule. It is a relatively stable, electron-rich aromatic system.[1] The presence of both a hydrogen bond donor (N-H in some tautomeric forms or derivatives) and acceptor (N and O atoms) allows it to mimic peptide bonds and other biological motifs, enhancing target affinity. Furthermore, the incorporation of the isoxazole ring can improve physicochemical characteristics such as metabolic stability and oral bioavailability, critical parameters in drug development.[5][7]

1.2. Role as a Bioisostere

In drug design, isoxazoles are frequently employed as bioisosteres for other functional groups, such as esters, amides, and carboxylic acids.[8][9] This strategy involves replacing a specific group within a lead compound with an isoxazole ring to modulate its biological activity, improve its pharmacokinetic profile, or circumvent metabolic liabilities, without drastically altering the molecule's overall shape and electronic properties.[10]

1.3. Proven Therapeutic Relevance

The therapeutic importance of the isoxazole scaffold is validated by its presence in a wide range of FDA-approved drugs. These agents span multiple therapeutic areas, underscoring the scaffold's versatility and acceptance by biological systems.[7][11]

| Drug Name | Therapeutic Class | Significance of Isoxazole Moiety |

| Sulfamethoxazole | Antibacterial (Sulfonamide) | Integral part of the pharmacophore for inhibiting dihydropteroate synthetase.[1][11] |

| Valdecoxib | Anti-inflammatory (COX-2) | The isoxazole ring is crucial for selective binding to the COX-2 enzyme.[4][11] |

| Leflunomide | Antirheumatic (DMARD) | The isoxazole ring undergoes metabolic opening to form the active metabolite.[4][11] |

| Zonisamide | Anticonvulsant | The benzisoxazole core contributes to the modulation of voltage-gated sodium and calcium channels.[6][11] |

| Cloxacillin | Antibiotic (β-lactamase resistant) | The bulky isoxazolyl side chain provides steric hindrance to protect the β-lactam ring.[4][11] |

Core Synthetic Strategies for Isoxazole-Substituted Benzaldehydes

The efficient synthesis of isoxazole-substituted benzaldehydes is paramount to their utility as building blocks. Methodologies generally fall into two categories: constructing the isoxazole ring onto a pre-functionalized benzaldehyde derivative or coupling a pre-formed isoxazole ring to a benzene precursor.

2.1. Strategy A: Synthesis via Chalcone Intermediate (Claisen-Schmidt Condensation)

This is one of the most reliable and widely used methods.[12][13][14] It involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with hydroxylamine hydrochloride.[15][16]

// Nodes A [label="Substituted\nAcetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="p-Formylbenzonitrile\n(or other protected benzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Chalcone Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Hydroxylamine\nHydrochloride (NH2OH·HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Isoxazole-substituted\nBenzonitrile", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Final Product:\nIsoxazole-substituted\nBenzaldehyde", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C [label="Claisen-Schmidt\nCondensation\n(Base, e.g., NaOH)"]; B -> C; C -> E [label="Cyclization\n(Base, e.g., KOH)"]; D -> E; E -> F [label="Reduction\n(e.g., DIBAL-H)"];

// Set max width graph [size="10,5"]; }

Caption: Synthesis of isoxazole-benzaldehydes via a chalcone intermediate.Experimental Protocol: Synthesis of 4-(5-phenylisoxazol-3-yl)benzaldehyde

Causality and Scientist's Insights: This protocol utilizes a protected benzaldehyde (p-formylbenzonitrile) in the first step. The nitrile group is stable under the basic conditions of both the Claisen-Schmidt condensation and the subsequent cyclization. It can then be selectively reduced to the aldehyde in the final step. This strategic protection prevents unwanted side reactions of the aldehyde group, ensuring a cleaner reaction profile and higher yield.

Step 1: Synthesis of 3-(4-cyanophenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate)

-

Setup: To a stirred solution of acetophenone (1.20 g, 10 mmol) and 4-formylbenzonitrile (1.31 g, 10 mmol) in ethanol (30 mL), add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.

-

Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Workup: Once the starting materials are consumed, pour the reaction mixture into crushed ice (100 g) and acidify with dilute HCl to pH ~5-6.

-

Isolation: Filter the precipitated yellow solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 4-(5-phenylisoxazol-3-yl)benzonitrile

-

Setup: In a round-bottom flask, dissolve the chalcone from Step 1 (2.33 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in ethanol (40 mL).

-

Reaction: Add a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) and reflux the mixture for 3-5 hours. Monitor the reaction by TLC.[14]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Isolation: Filter the resulting solid, wash with water, and dry.

-

Purification: Purify the crude product by column chromatography on silica gel (Eluent: 10-15% Ethyl acetate in Hexane) to yield the isoxazole-benzonitrile derivative.

Step 3: Reduction to 4-(5-phenylisoxazol-3-yl)benzaldehyde

-

Setup: Dissolve the isoxazole-benzonitrile from Step 2 (2.46 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Reaction: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 12 mL, 12 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir for an additional 2 hours.

-

Quenching: Quench the reaction by the slow addition of methanol (5 mL) at -78 °C, followed by warming to room temperature and adding a saturated aqueous solution of Rochelle's salt (50 mL). Stir vigorously for 1 hour until two clear layers form.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(5-phenylisoxazol-3-yl)benzaldehyde.

2.2. Strategy B: Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful transition-metal-catalyzed method allows for the direct coupling of a pre-formed isoxazole boronic acid (or ester) with a halogenated benzaldehyde derivative.[17] This approach is highly modular, enabling the combination of diverse, pre-synthesized fragments.

// Nodes A [label="Halogenated Isoxazole\n(e.g., 3-Bromo-5-phenylisoxazole)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Benzaldehyde Boronic Acid\n(e.g., 4-Formylphenylboronic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Coupling Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Final Product:\nIsoxazole-substituted\nBenzaldehyde", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Pd Catalyst\n(e.g., Pd(PPh3)4)\nBase (e.g., Na2CO3)"];

// Set max width graph [size="10,5"]; }

Caption: Modular synthesis using Suzuki-Miyaura cross-coupling.Conceptual Protocol: Suzuki-Miyaura Coupling

-

Reactants: Combine 4-formylphenylboronic acid (1.2 eq), the bromo-isoxazole derivative (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent System: Use a mixture of an organic solvent (e.g., Dioxane or Toluene) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C until TLC or LC-MS indicates the consumption of the starting material.

-

Workup and Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify the crude product via column chromatography to isolate the desired isoxazole-substituted benzaldehyde.

Downstream Applications: Generating Molecular Diversity

The true power of isoxazole-substituted benzaldehydes lies in the aldehyde's capacity to serve as a synthetic linchpin for library development. This single functional group opens the door to a multitude of subsequent reactions, each creating a new vector of chemical space to explore.

// Central Node Start [label="Isoxazole-Substituted\nBenzaldehyde", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Branch Nodes A [label="Reductive Amination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Wittig / HWE Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Reactions\n(e.g., Knoevenagel, Claisen-Schmidt)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Grignard / Organolithium\nAddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes P_A [label="Amine Library\n(Diverse R-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P_B [label="Alkene Library\n(Stilbene Analogs)", fillcolor="#FBBC05", fontcolor="#202124"]; P_C [label="α,β-Unsaturated\nSystem Library", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_D [label="Secondary Alcohol\nLibrary", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> A; Start -> B; Start -> C; Start -> D; A -> P_A [label="+ R-NH2, [H]"]; B -> P_B [label="+ Phosphonium Ylide"]; C -> P_C [label="+ Active Methylene Cmpd"]; D -> P_D [label="+ R-MgBr"]; }

Caption: Diversification of the isoxazole-benzaldehyde core.-

Reductive Amination: Reaction with a diverse panel of primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields a library of substituted amines, introducing basic centers and varied lipophilic groups.

-

Condensation Reactions: The Claisen-Schmidt[18] or Knoevenagel condensations with various ketones or active methylene compounds, respectively, generate α,β-unsaturated systems, extending conjugation and introducing new pharmacophoric features.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide reliable access to alkene-linked derivatives, allowing for precise control over geometry (E/Z) and providing rigid spacers to probe target binding pockets.

-

Nucleophilic Additions: Reactions with Grignard or organolithium reagents convert the aldehyde to a secondary alcohol, creating a new chiral center and a hydrogen-bonding moiety.

Biological Significance and Therapeutic Landscape

Derivatives synthesized from isoxazole-containing building blocks have demonstrated a remarkable breadth of biological activities. This versatility makes them attractive candidates for a wide array of therapeutic targets.[2][3]

| Biological Activity | Therapeutic Area | Mechanism/Target Class (Examples) | References |

| Anticancer | Oncology | Kinase inhibition, Tubulin polymerization inhibition, Apoptosis induction | [1][2][19] |

| Anti-inflammatory | Immunology/Rheumatology | COX-2 inhibition, Modulation of inflammatory cytokine pathways | [1][5][6] |

| Antimicrobial | Infectious Disease | Inhibition of bacterial cell wall synthesis, Antifungal activity | [1][3][20] |

| Anticonvulsant | Neurology | Modulation of voltage-gated ion channels (Na+, Ca2+) | [6][11] |

| Neuroprotective | Neurology | Monoamine oxidase (MAO) inhibition, Targeting neurodegenerative pathways | [2][21] |

| Antidiabetic | Endocrinology | Aldose reductase inhibition, other metabolic targets | [1][3] |

Conclusion and Future Outlook

Isoxazole-substituted benzaldehydes represent a class of high-value, strategically designed building blocks for drug discovery. Their synthesis is robust and scalable, drawing from classic organic reactions and modern catalytic methods. The true value of these scaffolds is realized in their capacity for controlled, systematic diversification via the versatile aldehyde handle. This allows for the efficient exploration of chemical space around the privileged isoxazole core, significantly accelerating the hit-to-lead and lead optimization phases of drug development. As our understanding of disease biology deepens, the ability to rapidly generate novel, isoxazole-based chemotypes will continue to be a critical tool in the search for the next generation of therapeutics. The emerging trends in isoxazole-based drug discovery, such as the development of multi-targeted therapies and personalized medicine approaches, underscore their continued importance in modern pharmaceutical research.[2]

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).

- Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica.

- Isoxazole - Wikipedia.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones.

- Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (2022, October 15).

- The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24).

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025, March 19).

- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).

- What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. (2025, June 30).

- 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2006, September 9).

- Construction of Isoxazole ring: An Overview. (2024, June 30).

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.

- Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023, February 9).

- The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (2026, February 14).

- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.

- Ester and Amide Bioisosteres - Cambridge MedChem Consulting. (2024, February 16).

- Benzaldehyde Series - Sparrow Chemical.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (2022, December 30).

- Claisen condensation: Significance and symbolism. (2025, March 5).

- Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis.

- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate.

- Claisen-Schmidt Condensation.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. ijpca.org [ijpca.org]

- 6. nbinno.com [nbinno.com]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 9. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. abap.co.in [abap.co.in]

- 14. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wisdomlib.org [wisdomlib.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. nveo.org [nveo.org]

- 21. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

Methodological & Application

Application Note: Chemoselective Reductive Amination of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

Topic: Protocol for reductive amination of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Context

The 3,5-dimethylisoxazole moiety is a critical pharmacophore in medicinal chemistry, most notably serving as a surprisingly effective acetyl-lysine mimic in BET bromodomain inhibitors (e.g., CPI-203, CPI-0610). The synthesis of these inhibitors frequently hinges on the reductive amination of 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde .

While reductive amination is a standard transformation, this specific substrate presents a unique chemoselective challenge: the isoxazole ring is labile to hydrogenolysis . Standard catalytic hydrogenation protocols (

This protocol details a high-fidelity, one-pot reductive amination using Sodium Triacetoxyborohydride (STAB) . This reagent system offers the precise chemoselectivity required to reduce the intermediate imine/iminium species without compromising the isoxazole ring or reducing the aldehyde prior to amination.

Strategic Analysis: Reagent Selection & Mechanism

Why Sodium Triacetoxyborohydride (STAB)?

-

Chemoselectivity: Unlike Sodium Borohydride (

), STAB is mild and exhibits negligible reaction rates with aldehydes in the absence of an amine. It selectively reduces the protonated iminium ion formed in situ. -

Isoxazole Integrity: Unlike catalytic hydrogenation, STAB does not interact with the N–O bond of the isoxazole ring.

-

Toxicity Profile: STAB is significantly less toxic than Sodium Cyanoborohydride (

), preventing the generation of HCN or cyanide waste streams.

Reaction Mechanism

The reaction proceeds via a rapid equilibrium formation of a carbinolamine, which dehydrates to an imine (or iminium ion under acidic catalysis). STAB delivers a hydride to the iminium carbon.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst promotes the formation of the electrophilic iminium species, which is rapidly intercepted by the hydride.

Detailed Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde | Electrophile |

| Amine Partner | Primary or Secondary Amine (1.0 - 1.2 equiv) | Nucleophile |

| Reductant | Sodium Triacetoxyborohydride (1.4 - 1.5 equiv) | Hydride Source |

| Catalyst | Glacial Acetic Acid (1.0 - 2.0 equiv) | Imine promoter |

| Solvent | 1,2-Dichloroethane (DCE) or THF | Reaction Medium |

| Quench | Saturated aq. | Neutralization |

Step-by-Step Procedure

1. Preparation of Reaction Mixture

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

-

Note: DCE is preferred over DCM due to its slightly higher boiling point and better solubility for STAB, though THF is a valid alternative for green chemistry compliance.

2. Amine Addition & Activation

-

Add the Amine (1.1 equiv).

-

Add Glacial Acetic Acid (1.0 equiv).

-

Stir at Room Temperature (20–25 °C) for 30–60 minutes.

-

Checkpoint: This "pre-stir" allows the imine/iminium equilibrium to establish. For sterically hindered amines, extend this time to 2 hours or add 4Å molecular sieves to drive dehydration.

3. Reductive Step

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

Seal the flask under a nitrogen atmosphere and stir at Room Temperature.

-

Duration: 2 to 16 hours. Monitor by TLC or LC-MS.

-

TLC Monitoring: The aldehyde spot should disappear. A new, more polar spot (amine) will appear. Use a stain (ninhydrin or KMnO4) as the product may not be strongly UV active if the amine partner lacks chromophores.

-

4. Work-up

-

Quench the reaction by carefully adding saturated aqueous

. Stir vigorously for 15 minutes. This breaks down the boron-amine complexes. -

Extract the aqueous layer with Dichloromethane (DCM) (

). -

Combine organic layers, wash with Brine , and dry over anhydrous

. -

Filter and concentrate under reduced pressure.

5. Purification

-

Purify the crude residue via flash column chromatography (Silica gel).

-

Eluent System: Typically Hexanes/Ethyl Acetate or DCM/MeOH (for polar amines).

Optimization & Troubleshooting Guide

Solvent and Condition Screening

The choice of solvent significantly impacts reaction kinetics and yield.

| Solvent | Suitability | Notes |

| 1,2-Dichloroethane (DCE) | Excellent | Standard choice.[1][2][3] Solubilizes STAB well; promotes iminium formation. |

| THF | Good | Good alternative to halogenated solvents. Slightly slower kinetics. |

| Methanol | Poor | Avoid. Reacts with STAB (solvolysis), consuming the reagent. Use |

| DMF | Fair | Use only if substrate solubility is an issue. Difficult to remove. |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for incomplete reactions.

Critical "Watch-outs"

-

Isoxazole Sensitivity: Do not attempt to accelerate the reaction using high temperatures (>60°C) or strong Lewis acids, as this may degrade the isoxazole ring.

-

Order of Addition: Always add the amine and acid before the reducing agent to ensure the aldehyde is activated as the iminium species. Adding STAB to the aldehyde alone is generally safe, but inefficient.

-

Water Content: STAB reacts with water. Ensure solvents are anhydrous. If the amine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding AcOH.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

[Link]

-

-

Borch, R. F., et al. (1971). "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.

-

[Link]

-

-

Albrecht, B. K., et al. (2016). "Identification of a Benzo[cd]indol-2(1H)-one Series of BET Bromodomain Inhibitors." Journal of Medicinal Chemistry.

-

[Link]

-

- Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin."

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. lifechempharma.com [lifechempharma.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis and Characterization of 5,10,15,20-Tetrakis(4-(3,5-dimethylisoxazol-4-yl)phenyl)porphyrin

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Porphyrins and their derivatives are a cornerstone of research in medicine and materials science due to their unique photophysical, electrochemical, and catalytic properties.[1][2][3] The ability to tune these properties through synthetic modification of the peripheral substituents on the porphyrin macrocycle is a powerful tool for developing novel compounds for specific applications.[2][3] This guide focuses on the synthesis of a specialized porphyrin, 5,10,15,20-Tetrakis(4-(3,5-dimethylisoxazol-4-yl)phenyl)porphyrin, using 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde as the key precursor.

The incorporation of the 3,5-dimethylisoxazole moiety onto the meso-phenyl positions of the porphyrin is of significant interest. The isoxazole ring is a versatile heterocycle known for its electron-withdrawing characteristics and its potential to act as a coordination site for metal ions. These features can modulate the electronic structure of the porphyrin core, influencing its redox potentials and the quantum yield of singlet oxygen generation—a critical factor for applications in photodynamic therapy (PDT).[4][5] Furthermore, the presence of this functional group offers a handle for further post-synthetic modifications, expanding the molecular complexity and potential applications of the final product.

This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol based on the highly efficient Lindsey synthesis, and methods for the thorough characterization of the target porphyrin.

Synthetic Strategy: The Lindsey Synthesis

The synthesis of meso-tetra-arylporphyrins is most commonly achieved through the acid-catalyzed condensation of an aromatic aldehyde with pyrrole. While early methods like the Rothemund or Adler-Longo reactions are effective, they often require harsh conditions (e.g., refluxing in high-boiling carboxylic acids) and can result in lower yields and significant byproducts like chlorins.[6]

For aldehydes that may be sensitive to high temperatures or strongly acidic conditions, the Lindsey synthesis offers a superior alternative.[6][7][8] This method is a two-step, one-flask procedure performed at room temperature under high-dilution conditions.[8][9][10]

The two key stages are:

-

Condensation: Pyrrole and the aldehyde undergo a reversible acid-catalyzed condensation to form the non-aromatic porphyrinogen intermediate.[6][9] This reaction is performed in a non-polar solvent like dichloromethane (DCM) under an inert atmosphere to establish a thermodynamic equilibrium that favors the cyclic porphyrinogen over linear oligomers.[7][9]

-

Oxidation: Once the condensation equilibrium is established, an oxidizing agent is added to irreversibly convert the porphyrinogen to the stable, aromatic porphyrin macrocycle.[9][10] A mild oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is typically used to achieve high yields and minimize degradation of the product.[10]

The primary advantage of the Lindsey method is its mild reaction conditions, which lead to higher yields (typically 30-40%) and a cleaner product profile, simplifying subsequent purification.[6][7][8]

Detailed Experimental Protocol

This protocol details the synthesis of 5,10,15,20-Tetrakis(4-(3,5-dimethylisoxazol-4-yl)phenyl)porphyrin .

3.1. Reagents and Materials

-

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

-

Pyrrole (freshly distilled before use)

-

Dichloromethane (DCM), anhydrous

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Silica gel (for column chromatography, 230-400 mesh)

-

Hexane, Chloroform, Methanol (for chromatography)

-

Round-bottom flask (appropriately sized for high dilution, e.g., 1 L for a 10 mmol scale reaction)

-

Magnetic stirrer, stir bar, and nitrogen/argon inlet

-

Standard laboratory glassware

3.2. Step-by-Step Procedure

Step 1: Condensation

-

To a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 800 mL of anhydrous dichloromethane.

-

Add 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (10 mmol, 2.01 g). Stir until fully dissolved.

-

Add freshly distilled pyrrole (10 mmol, 0.69 mL) to the solution.

-

Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. This is critical to prevent premature oxidation and side reactions.

-

Initiate the catalysis by adding boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 mmol, 0.25 mL) via syringe.[11] The solution should be stirred vigorously at room temperature, protected from light.

-

Monitor the reaction progress. The consumption of the aldehyde can be tracked using Thin Layer Chromatography (TLC). The reaction mixture will gradually darken. Allow the reaction to stir for a minimum of 2 hours, or until equilibrium is reached (typically when aldehyde consumption plateaus).

Step 2: Oxidation

-

After the condensation period, add DDQ (7.5 mmol, 1.70 g) to the reaction mixture in one portion.

-

The solution will rapidly turn a very dark, deep purple or black color as the porphyrinogen is oxidized to the porphyrin.

-

Continue stirring at room temperature for an additional 1-2 hours to ensure complete oxidation.

Step 3: Quenching and Initial Workup

-

Quench the reaction by adding triethylamine (TEA) (approx. 2 mL) to neutralize the acid catalyst.

-

Remove the dichloromethane solvent using a rotary evaporator to obtain a dark solid crude product.

Step 4: Purification

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform in hexane.

-

Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

-

Elute the column carefully. Non-porphyrinic impurities and baseline material will be removed first. The desired porphyrin will move as a distinct purple band.

-

Collect the purple fractions and combine them.

-

Verify the purity of the combined fractions using TLC.

-

Evaporate the solvent from the purified fractions to yield the 5,10,15,20-Tetrakis(4-(3,5-dimethylisoxazol-4-yl)phenyl)porphyrin as a crystalline purple solid.

-

Dry the product under vacuum and record the final yield. Yields are typically in the range of 25-35%.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized porphyrin.

4.1. UV-Visible Spectroscopy

The UV-Vis spectrum is the most characteristic signature of a porphyrin. It is defined by an intense Soret band (or B band) near 420 nm and several weaker Q-bands in the 500-700 nm region.

-

Soret Band (B band): An intense absorption peak expected around 420-425 nm .

-

Q-Bands: Four weaker absorption peaks are expected for the free-base porphyrin, typically around 515 nm, 550 nm, 590 nm, and 650 nm .

4.2. ¹H NMR Spectroscopy

Proton NMR provides definitive structural confirmation. Key expected signals (in CDCl₃) are:

-

β-Pyrrolic Protons: A sharp singlet around δ 8.8-8.9 ppm (8H), characteristic of the eight equivalent protons on the outer edge of the porphyrin core.

-

NH Protons: A broad singlet in the upfield region, typically around δ -2.7 to -2.8 ppm (2H). This signal confirms the free-base nature of the porphyrin.

-

Aromatic Protons: Signals corresponding to the meso-phenyl groups.

-

Isoxazole Protons: Sharp singlets for the two methyl groups on the isoxazole ring, expected in the region of δ 2.3-2.8 ppm (24H total, two signals of 12H each).

4.3. Mass Spectrometry

Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the molecular weight of the final product. The expected molecular ion peak [M+H]⁺ for C₆₀H₄₆N₈O₄ would be approximately 967.37 g/mol .

| Parameter | Expected Value / Observation | Significance |

| Appearance | Crystalline Purple Solid | Characteristic of tetra-arylporphyrins. |

| Yield | 25-35% | Typical for Lindsey synthesis on this scale. |

| UV-Vis (λmax in CHCl₃) | Soret: ~422 nm; Q-Bands: ~515, 550, 590, 650 nm | Confirms the formation of the porphyrin π-system.[5] |

| ¹H NMR (δ in CDCl₃) | ~8.8 ppm (s, 8H), ~-2.8 ppm (s, 2H) | Confirms macrocycle structure and free-base state. |

| MS (m/z) | [M+H]⁺ ≈ 967.4 | Confirms molecular weight of the target compound. |

| Fluorescence Quantum Yield | Dependent on solvent, typically moderate | A key photophysical property for imaging applications. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate to High | Crucial for evaluating potential as a PDT agent.[12] |

Applications and Future Directions

The unique electronic properties imparted by the isoxazole substituents make this porphyrin a promising candidate for several advanced applications:

-

Photodynamic Therapy (PDT): The electron-withdrawing nature of the isoxazole rings can enhance intersystem crossing, potentially leading to a higher singlet oxygen quantum yield, which is the primary cytotoxic agent in PDT.[3][4] Further studies involving metallation (e.g., with Zn(II), Pd(II), or Pt(II)) could further optimize these properties.[4]

-

Catalysis: Metallated versions of this porphyrin could serve as robust catalysts for various organic transformations, mimicking the function of heme-containing enzymes.[10]

-

Sensors and Materials: The porphyrin's distinct spectroscopic signature and potential for metal coordination make it a candidate for chemical sensors or as a building block for creating advanced photoactive materials like metal-organic frameworks (MOFs).[1]

References

-

Moura, N. M. M., et al. (2012). Two-step Mechanochemical Synthesis of Porphyrins. National Institutes of Health. Available at: [Link]

-

Li, J., et al. (2013). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Arkivoc, 2013(iii), 389-400. Available at: [Link]

-

Bandi, V., et al. (2021). Large-Scale Green Synthesis of Porphyrins. National Institutes of Health. Available at: [Link]

- Sharma, P., et al. (2020). Review on synthetic advances in porphyrins and metalloporphyrins.

-

Durantini, E. N., & Silber, J. J. (2000). Synthesis of Asymmetrical Porphyrins Substituted in the meso-Position from Dipyrrolomethanes. Molecules, 5(3), 531-537. Available at: [Link]

-

Guedes, S., et al. (2021). Photophysical and Antibacterial Properties of Porphyrins Encapsulated inside Acetylated Lignin Nanoparticles. National Institutes of Health. Available at: [Link]

- Giovannetti, R. (2012). Adler-Longo method for preparing meso-substituted porphyrins.

- Giovannetti, R. (2012). Synthesis of 5,10,15,20-tetraphenyl porphyrin.

-

Nishiyama, Y., et al. (2003). Synthesis and properties of 5,10,15,20-tetrakis[4-(alkoxysilyl)phenyl]porphyrins: an application of selective deprotection of benzaldehyde diethyl acetals in the presence of alkoxysilylgroups. Journal of the Chemical Society, Perkin Transactions 1, (9), 1756-1762. Available at: [Link]

- Kumar, A., & Maji, S. (2020). Recent emerging applications of porphyrins and Metalloporphyrins and their analogue in diverse areas.

-

Geier, G. R., & Lindsey, J. S. (2001). Investigation of porphyrin-forming reactions. Part 2. Examination of the reaction course in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2, (5), 687-700. Available at: [Link]

-

Amato, M. E., et al. (2024). 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. Molecules, 29(12), 2824. Available at: [Link]

- Zarkesh, A., et al. (2020). Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. SciForum.

- Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(5), 827-836.

-

Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. Semantic Scholar. Available at: [Link]

-

Meena, S. L., & Kumar, A. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. National Institutes of Health. Available at: [Link]

- Ethirajan, M., et al. (2015). Emerging applications of porphyrins in photomedicine. Frontiers in Physiology.

-

Ethirajan, M., et al. (2015). Emerging applications of porphyrins in photomedicine. National Institutes of Health. Available at: [Link]

- Meena, S. L., & Kumar, A. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging.

-

de la Torre, M. C., et al. (2024). Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. Molecules, 29(15), 3568. Available at: [Link]

-

Wróbel, D., et al. (2022). Novel Short PEG Chain-Substituted Porphyrins: Synthesis, Photochemistry, and In Vitro Photodynamic Activity against Cancer Cells. Molecules, 27(17), 5664. Available at: [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemijournal.com [chemijournal.com]

- 7. scite.ai [scite.ai]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Synthesis and properties of 5,10,15,20-tetrakis[4-(alkoxysilyl)phenyl]porphyrins: an application of selective deprotection of benzaldehyde diethyl acetals in the presence of alkoxysilyl groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Photophysical and Antibacterial Properties of Porphyrins Encapsulated inside Acetylated Lignin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Implementation of the Knoevenagel Condensation for the Synthesis of Novel Isoxazole-Benzaldehyde Derivatives

Abstract

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency and reliability.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this reaction to isoxazole-benzaldehydes. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] By condensing isoxazole-benzaldehydes with active methylene compounds, a diverse library of α,β-unsaturated products can be generated, serving as crucial intermediates for novel therapeutic agents. This document delves into the mechanistic underpinnings, explores critical reaction parameters, provides detailed experimental protocols under various conditions, and offers expert insights into process optimization and troubleshooting.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and various β-lactamase-resistant antibiotics like Cloxacillin and Flucloxacillin. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly attractive target. The Knoevenagel condensation provides a robust and versatile platform for elaborating isoxazole-benzaldehyde cores into more complex molecular architectures.[4] This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde's carbonyl group, followed by a dehydration step, yielding a conjugated α,β-unsaturated system.[5] The resulting products are not only of interest in their own right but also serve as versatile precursors for subsequent transformations, such as Michael additions or cycloadditions.

Mechanistic Framework

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Knoevenagel condensation proceeds via a sequence of well-defined steps, typically catalyzed by a weak base like piperidine or an ammonium salt.[4][6]

The Core Mechanism Involves:

-

Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), creating a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial and is imparted by the adjacent electron-withdrawing groups (Z).[7][8]

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the isoxazole-benzaldehyde.[7]

-

Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The intermediate is protonated by the conjugate acid of the catalyst or the solvent to form a β-hydroxy adduct (an aldol-type product).[7]

-

Dehydration: A final elimination of a water molecule, often facilitated by the base, yields the thermodynamically stable α,β-unsaturated product.[7]

The use of a weak base is a critical parameter; strong bases can induce an undesired self-condensation of the aldehyde substrate.[5]

Caption: A simplified workflow of the base-catalyzed Knoevenagel condensation.

Optimizing Reaction Conditions: A Multi-Parameter Approach

The success of the Knoevenagel condensation hinges on the careful selection of several key parameters. The choice of catalyst, solvent, and energy source can dramatically influence reaction time, yield, and purity.

Catalyst Selection

-

Homogeneous Basic Catalysts: Piperidine is the most traditional and highly effective catalyst for this transformation, often used in catalytic amounts (10-30 mol%) in solvents like ethanol.[9][10] Other weak organic bases such as ammonium acetate or triethylamine are also commonly employed.[2][4]

-

Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, various solid-supported catalysts have been developed. These include ionic liquids, basic anion-exchange resins, and metal oxides, which can be easily removed by filtration.[11][12][13]

-

Green Catalysts: In line with the principles of green chemistry, environmentally benign catalysts like boric acid or extracts from agro-waste have proven effective, particularly for reactions in aqueous media.[1][14]

Solvent System

-

Conventional Solvents: Ethanol is a widely used solvent that effectively solubilizes the reactants and is compatible with common base catalysts like piperidine.[9] For less reactive substrates, higher-boiling solvents like toluene may be used to facilitate the reaction at elevated temperatures.[10]

-

Green and Aqueous Media: Water is an ideal green solvent, and many Knoevenagel condensations can be performed efficiently in aqueous media, often aided by ultrasound or specific catalysts designed for water compatibility.[15][16]

-

Solvent-Free Conditions: A particularly attractive green approach involves performing the reaction neat (solvent-free), typically with the assistance of microwave or ultrasound energy.[4][17] This method minimizes waste and can lead to remarkably short reaction times.

Energy Input

-

Conventional Heating: Standard stirring at room temperature or with gentle heating is sufficient for many reactions, especially with reactive substrates.[1][10]

-

Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction, reducing completion times from hours to minutes.[4][18] This is often the method of choice for high-throughput synthesis and library generation.

-

Ultrasonic Irradiation: Sonication promotes the reaction through acoustic cavitation, which enhances mass transfer and reaction rates.[11][15] It is particularly effective for heterogeneous and aqueous-phase reactions.

Data Summary: Comparative Reaction Conditions

The following table summarizes various conditions reported for the Knoevenagel condensation of aromatic/heterocyclic aldehydes, providing a comparative overview for protocol development.

| Aldehyde Substrate | Active Methylene Compound | Catalyst (mol%) | Solvent | Conditions | Time | Yield (%) | Reference |

| Aromatic Aldehyde | Malononitrile | Piperidine (10) | Ethanol | Room Temperature | 10 min | 95 | [10] |

| Isoxazole Aldehyde | 3,5-dimethyl-4-nitroisoxazole | Piperidine (30) | Ethanol | Reflux | 2-2.5 h | >95 | [9] |

| Heteroaryl Aldehyde | Various | [bnmim]H₂PO₄ (Ionic Liquid) | Neat (IL) | Ultrasound, Room Temperature | 10-30 min | 87-94 | [11] |

| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid (5) | Aqueous Ethanol | Room Temperature | 10 min | 90 | [1] |

| Aromatic Aldehyde | Malononitrile | Agro-Waste Extract (WEOFPA) | Water | Room Temperature | 45 min | ~90 | [14] |

| Aromatic Aldehyde | Cyanoacetamide | Urea (10) | Solvent-Free | Microwave (180-800W) | 1-5 min | >85 | [4] |

| Aromatic Aldehyde | Malononitrile | Ni(NO₃)₂·6H₂O (5) | Water | Room Temperature | 10-20 min | 88-95 | [16] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Knoevenagel condensation of an isoxazole-benzaldehyde with an active methylene compound under different conditions.

Protocol 1: Classic Homogeneous Catalysis (Piperidine/Ethanol)

This robust protocol is ideal for general-purpose synthesis and serves as an excellent starting point for optimization.

Materials & Reagents:

-

Isoxazole-benzaldehyde derivative (1.0 mmol, 1.0 eq)

-

Malononitrile (1.0 mmol, 1.0 eq)

-

Piperidine (0.1 mmol, 10 mol%)

-

Ethanol (5-10 mL)

-

Round-bottom flask (25 mL) with magnetic stirrer

Procedure:

-

To a 25 mL round-bottom flask, add the isoxazole-benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Add ethanol (5 mL) and stir at room temperature until all solids are dissolved.

-

Using a microliter syringe, add piperidine (10 mol%) to the stirring solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Upon completion (typically within 10-60 minutes), the product may precipitate directly from the solution. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Work-up & Purification:

-

If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove residual catalyst and starting materials.

-

If no precipitate forms, concentrate the reaction mixture in vacuo. The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[10][19]

-

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[14]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This green chemistry protocol offers rapid reaction times and eliminates the need for bulk organic solvents.

Materials & Reagents:

-

Isoxazole-benzaldehyde derivative (2.0 mmol, 1.0 eq)

-

Ethyl cyanoacetate (2.0 mmol, 1.0 eq)

-

Urea or Ammonium Acetate (0.2 mmol, 10 mol%)

-

Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

Procedure:

-

In a 10 mL microwave-safe vessel, combine the isoxazole-benzaldehyde (2.0 mmol), ethyl cyanoacetate (2.0 mmol), and the catalyst (Urea or Ammonium Acetate, 10 mol%).[2][4]

-

Mix the components thoroughly with a spatula or by brief vortexing.

-

Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a suitable power (e.g., 180-400W) for 1-5 minutes. Monitor the internal temperature to avoid overheating and decomposition.

-

Caution: Ensure the reaction is monitored for pressure changes if the vessel is sealed.

-

After the irradiation cycle, allow the vessel to cool to room temperature.

-

Work-up & Purification:

-

The resulting solid mass is typically the crude product. Add a small amount of water to the vessel and stir to dissolve the catalyst.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the product from an appropriate solvent mixture (e.g., ethyl acetate/n-hexane) to obtain the pure compound.[4]

-

-

Characterization: Analyze the final product by standard spectroscopic methods.

Protocol 3: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol leverages the benefits of sonication for an efficient and environmentally friendly transformation in water.

Materials & Reagents:

-

Isoxazole-benzaldehyde derivative (1.0 mmol, 1.0 eq)

-

Malononitrile (1.0 mmol, 1.0 eq)

-

An appropriate catalyst for aqueous media (e.g., [bnmim]H₂PO₄ ionic liquid, or catalyst-free depending on substrate reactivity).[11][20]

-

Deionized Water (5 mL)

-

Reaction vial or flask

-

Ultrasonic bath or probe sonicator

Procedure:

-

In a reaction vial, suspend the isoxazole-benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in deionized water (5 mL).

-

If using a catalyst, add it to the mixture. Some highly activated substrates may proceed without a catalyst under sonication.[20]

-

Place the vial in an ultrasonic bath, ensuring the water level of the bath is at or above the level of the reaction mixture.

-

Irradiate with ultrasound at room temperature or with gentle warming (e.g., 40-50°C) for 10-40 minutes.

-

Monitor the reaction progress by TLC. The formation of a solid precipitate often indicates product formation.

-

Work-up & Purification:

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities.

-

The product is often of high purity, but can be further purified by recrystallization if necessary.

-

-

Characterization: Confirm the product's identity and purity via spectroscopic analysis.

Caption: General workflow for selecting and executing a Knoevenagel condensation protocol.

Troubleshooting and Final Considerations

-

Low or No Conversion: If a reaction stalls, consider increasing the catalyst loading, extending the reaction time, or applying gentle heat. Ensure the aldehyde starting material has not degraded and the active methylene compound is of high purity.

-

Formation of Side Products: In some cases, a Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product can occur.[1] This can often be minimized by using a 1:1 stoichiometry of reactants and avoiding a large excess of the active methylene compound.

-

Purification Challenges: The products of Knoevenagel condensations are often crystalline solids that can be easily purified by recrystallization. If the product is an oil or the crude solid is highly impure, column chromatography on silica gel is the recommended purification method.[19]

Conclusion

The Knoevenagel condensation is a powerful and highly adaptable tool for the synthesis of α,β-unsaturated derivatives of isoxazole-benzaldehydes. By carefully selecting the catalyst, solvent, and energy source, researchers can achieve high yields in short reaction times, often under environmentally benign conditions. The protocols and optimization strategies outlined in this note provide a solid foundation for the successful synthesis of novel isoxazole-containing compounds, paving the way for the discovery of new and potent therapeutic agents.

References

-

Kumar, A., et al. (2018). One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Advances. Available at: [Link]

-

Shelke, K. F., et al. (2015). Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid. Journal of Applicable Chemistry. Available at: [Link]

-